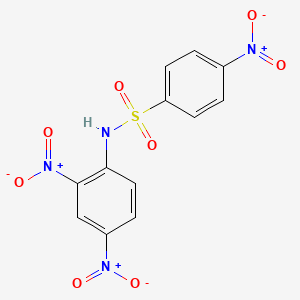![molecular formula C7H4N4O3 B14596488 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene CAS No. 60142-50-9](/img/structure/B14596488.png)
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene is an organic compound with the molecular formula C7H4N4O3 It is characterized by the presence of a cyano group (–CN), an azoxy group (–N=N(O)–), and a nitro group (–NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium cyanide to introduce the cyano group, followed by oxidation to form the azoxy group. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminobenzene derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. The azoxy group may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-[(E)-Cyano-NNO-azoxy]-4-nitrobenzene: Similar structure but with different geometric configuration.
4-Nitrobenzonitrile: Lacks the azoxy group but contains the nitro and cyano groups.
4-Amino-1-[(Z)-Cyano-NNO-azoxy]benzene: Contains an amino group instead of a nitro group.
Uniqueness: 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene is unique due to the presence of the azoxy group in the Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may also affect its physical properties, such as solubility and melting point, making it distinct from its isomers and analogs.
Properties
CAS No. |
60142-50-9 |
|---|---|
Molecular Formula |
C7H4N4O3 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
cyanoimino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H4N4O3/c8-5-9-10(12)6-1-3-7(4-2-6)11(13)14/h1-4H |
InChI Key |
VIYBLFXIWVUQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=NC#N)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
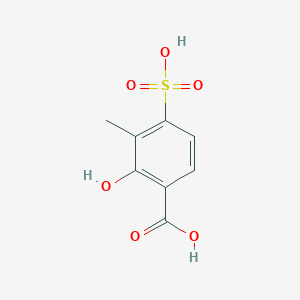
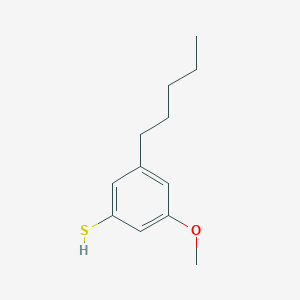
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
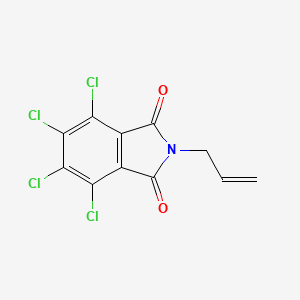

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)

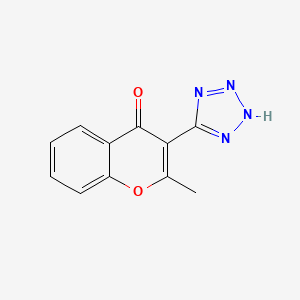
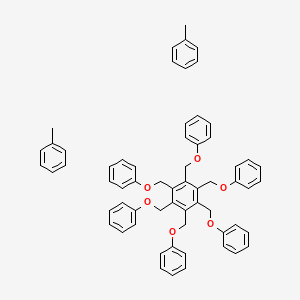

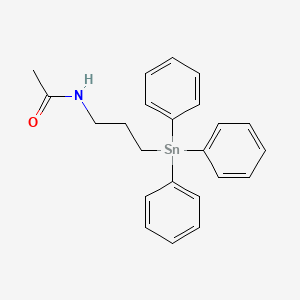
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
